molecular formula C19H20BrN3O4 B5081140 2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

Cat. No.: B5081140
M. Wt: 434.3 g/mol
InChI Key: LHAIPURVIUHNKN-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenoxy group, a nitrophenyl piperazine moiety, and an ethanone linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the bromination of 4-methylphenol to form 2-bromo-4-methylphenol. This intermediate is then reacted with 2-chloroethanone under basic conditions to yield 2-(2-bromo-4-methylphenoxy)ethanone. The final step involves the nucleophilic substitution of the ethanone derivative with 4-(4-nitrophenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The brominated phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group on the piperazine moiety can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated phenoxy group and nitrophenyl piperazine moiety are likely involved in these interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-methylphenoxy)-3-pyridinecarboxylate
  • 2-(2-Bromo-4-methylphenoxy)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone

Uniqueness

2-(2-Bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is unique due to the presence of both a brominated phenoxy group and a nitrophenyl piperazine moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4/c1-14-2-7-18(17(20)12-14)27-13-19(24)22-10-8-21(9-11-22)15-3-5-16(6-4-15)23(25)26/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAIPURVIUHNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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